Mesembrine
Overview
Description
Synthesis Analysis
The synthesis of mesembrine has been a topic of interest in organic chemistry due to its complex structure, including a quaternary stereocenter. Various synthetic routes have been developed:
- Dalko et al. (1998) achieved a concise synthesis of (-)-mesembrine through a seven-step process with a key stereoselective alkylation reaction, achieving an overall yield of 19.4% and enantiomeric excess (ee) of over 95% (Dalko, Brun, & Langlois, 1998).
- Kim et al. (2018) completed a concise total synthesis of (±)-mesembrine in seven steps from commercially available 3-ethoxy-2-cyclohexen-1-one, utilizing a Johnson–Claisen rearrangement and direct allylic oxidation (Kim, Choi, & Lee, 2018).
Molecular Structure Analysis
Mesembrine features an aryloctahydroindole skeleton with a notable quaternary stereocenter. The stereochemistry and molecular complexity of mesembrine have made it a subject of various structural analyses and synthetic challenges, aiming to elucidate its three-dimensional arrangement and how it influences its reactivity and interactions.
Chemical Reactions and Properties
The reactivity of mesembrine involves several key transformations:
- The formation of the quaternary center, often through methods like stereoselective alkylation or cycloaddition reactions, is crucial in mesembrine synthesis. For instance, the double reduction of cyclic aromatic sulfonamides has been used to synthesize mesembrine and mesembranol, highlighting the importance of regioselective and diastereoselective transformations (Geoghegan & Evans, 2013).
- Asymmetric gold catalysis has also been employed to construct the central pyrrolidine moiety incorporating the all-carbon-substituted stereocenter, demonstrating the utility of transition metal catalysis in synthesizing complex natural products (Spittler, Lutsenko, & Czekelius, 2016).
Scientific Research Applications
Synthetic Chemistry and Organic Synthesis : Mesembrine is noteworthy in the field of synthetic chemistry, particularly for its role as a potent inhibitor of the serotonin transporter (SERT), more so than fluoxetine (Prozac) (Makolo, Viljoen, & Veale, 2019). Its synthesis has potential applications in organic chemistry, as shown in studies that achieved concise total synthesis of mesembrine both racemically and asymmetrically (Kim, Choi, & Lee, 2018), (Wang, Cui, & Yu, 2016).
Pharmacology and Medicinal Uses : Mesembrine alkaloids are known for their potential antidepressant actions, as they are serotonin reuptake inhibitors (Krstenansky, 2017). They have also been explored for their potential in treating anxiety, depression, relieving stress, and enhancing cognitive functions (Olatunji et al., 2021). Additionally, mesembrenol and mesembranol, related compounds, might lead to new treatments for epilepsy (Dimpfel et al., 2018).
Biochemical Studies and Analysis Techniques : Research on mesembrine includes the transformation of this compound to Delta(7)mesembrenone, which possesses mood elevation and anti-anxiety properties (Patnala & Kanfer, 2009). Studies also focus on the distribution of mesembrine alkaloids in various plant species and the development of methods for quantitative analyses of these alkaloids (Smith et al., 1998), (Shikanga, Vermaak, & Viljoen, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152968 | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Mesembrine | |
CAS RN |
6023-73-0, 468-53-1 | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesembrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESEMBRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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